molecular formula C13H24N2O2 B11867335 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate

2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate

Cat. No.: B11867335
M. Wt: 240.34 g/mol
InChI Key: HJZCFHJCHFNRMW-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The spirocyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2-azaspiro[4.4]nonan-9-yl N-tert-butylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)15-11(16)17-10-5-4-6-13(10)7-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

HJZCFHJCHFNRMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1CCCC12CCNC2

Origin of Product

United States

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